molecular formula C15H17NO3 B317967 N-(furan-2-ylmethyl)-2-propoxybenzamide

N-(furan-2-ylmethyl)-2-propoxybenzamide

Cat. No.: B317967
M. Wt: 259.3 g/mol
InChI Key: HTQOYXWSDNTHKV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-propoxybenzamide is a benzamide derivative featuring a furan-2-ylmethyl substituent attached to the amide nitrogen and a propoxy group at the 2-position of the benzamide ring.

  • Amide bond formation between 2-propoxybenzoic acid (or its activated derivative, such as an acyl chloride) and furan-2-ylmethylamine.
  • Purification via techniques like flash chromatography or recrystallization, as seen in similar benzamide syntheses (e.g., JXC010 in , % yield) .

The furan ring introduces electron-rich aromaticity, while the propoxy group provides steric bulk and moderate hydrophobicity.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-propoxybenzamide

InChI

InChI=1S/C15H17NO3/c1-2-9-19-14-8-4-3-7-13(14)15(17)16-11-12-6-5-10-18-12/h3-8,10H,2,9,11H2,1H3,(H,16,17)

InChI Key

HTQOYXWSDNTHKV-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NCC2=CC=CO2

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Features
N-(furan-2-ylmethyl)-2-propoxybenzamide* C₁₅H₁₇NO₃ 271.30 Furan-2-ylmethyl, 2-propoxy Moderate hydrophobicity, aromatic O
N-(4-Aminophenyl)-2-propoxybenzamide () C₁₆H₁₈N₂O₂ 270.33 4-Aminophenyl, 2-propoxy Polar amino group, enhanced H-bonding
JXC010 () C₂₃H₂₁N₂O₄ 389.43 Furan-2-ylmethyl, 7-methoxyquinolinone Extended conjugation, heterocyclic core
Flutolanil () C₁₇H₁₄F₃NO₂ 333.30 3-Isopropoxyphenyl, 2-trifluoromethyl Electron-withdrawing CF₃, agrochemical use
Mepronil () C₁₇H₁₇NO₂ 275.33 3-Isopropoxyphenyl, 2-methyl Fungicidal activity, moderate logP

*Theoretical values based on structural analysis.

Key Observations:

  • Polarity: The 4-aminophenyl derivative () is more polar due to the -NH₂ group, enhancing water solubility compared to the furan analog .
  • Electron Effects : Flutolanil’s trifluoromethyl group increases electrophilicity, favoring interactions with biological targets, whereas the furan’s oxygen may participate in π-π stacking or hydrogen bonding .
  • Steric Effects : The propoxy group in the target compound introduces greater steric hindrance than methyl or isopropoxy substituents in mepronil or flutolanil .

Crystallographic and Stability Data

  • Nitrobenzamide Derivatives (): Nitro groups induce planar molecular geometries, facilitating tight crystal packing. For example, N-(2-methylphenyl)-2-nitrobenzamide crystallizes in a monoclinic system with strong intermolecular H-bonding .
  • Halogenated Analogs () : Bromine/chlorine substituents enhance thermal stability but may reduce solubility. The target compound’s furan ring could introduce torsional strain, affecting crystallinity .

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